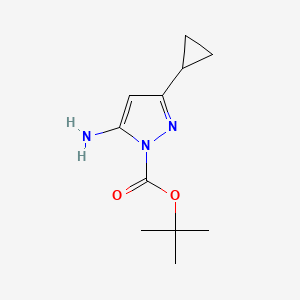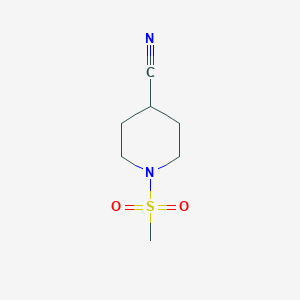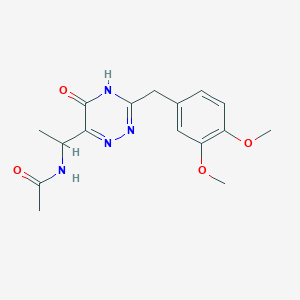
2-(2-Methyl-1,3-dioxolan-2-yl)-10-oxidoacridin-10-ium-9-carbonitrile
Übersicht
Beschreibung
2-(2-Methyl-1,3-dioxolan-2-yl)-10-oxidoacridin-10-ium-9-carbonitrile is a complex organic compound with a unique structure that includes a dioxolane ring and an acridin-10-ium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)-10-oxidoacridin-10-ium-9-carbonitrile typically involves multiple steps, starting with the formation of the dioxolane ring. This can be achieved through the reaction of a carbonyl compound with 1,2-ethanediol in the presence of an acid catalyst . The acridin-10-ium core is then introduced through a series of reactions involving nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the dioxolane formation and advanced purification techniques to ensure the final product’s purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methyl-1,3-dioxolan-2-yl)-10-oxidoacridin-10-ium-9-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a nickel catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like KMnO4, reducing agents like H2/Ni, and nucleophiles like NaOCH3 . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-(2-Methyl-1,3-dioxolan-2-yl)-10-oxidoacridin-10-ium-9-carbonitrile has several scientific research applications:
Wirkmechanismus
The mechanism by which 2-(2-Methyl-1,3-dioxolan-2-yl)-10-oxidoacridin-10-ium-9-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways . The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other dioxolane derivatives and acridin-10-ium compounds, such as:
Uniqueness
What sets 2-(2-Methyl-1,3-dioxolan-2-yl)-10-oxidoacridin-10-ium-9-carbonitrile apart is its combination of the dioxolane ring and the acridin-10-ium core, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)-10-oxidoacridin-10-ium-9-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-18(22-8-9-23-18)12-6-7-17-14(10-12)15(11-19)13-4-2-3-5-16(13)20(17)21/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLWMELCZDDTDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC3=C(C4=CC=CC=C4[N+](=C3C=C2)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride](/img/structure/B3137311.png)

![2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B3137317.png)

![3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B3137331.png)





![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,5,6,7-tetrahydroindol-4-one](/img/structure/B3137376.png)
![6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B3137381.png)
![2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B3137387.png)
![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B3137392.png)
